Introduction: The Pyrrolidinone Scaffold in Medicinal Chemistry
Introduction: The Pyrrolidinone Scaffold in Medicinal Chemistry
As a Senior Application Scientist, this guide provides an in-depth technical overview of 5-(4-Hydroxyphenyl)pyrrolidin-2-one (CAS Number 207989-87-5). It is important to note that publicly available research specifically on this compound is limited. Therefore, this guide establishes a foundational understanding by integrating data from closely related (hydroxyphenyl)pyrrolidinone and hydroxyphenyl-pyrrolidine analogs. This approach provides a robust framework for researchers and drug development professionals, offering insights into the synthesis, characterization, and potential biological activities of this chemical class.
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered lactam is a key structural feature in a range of pharmaceuticals, including nootropics like Piracetam, and serves as a versatile building block in the synthesis of complex molecules.[1] The incorporation of a hydroxyphenyl group into the pyrrolidinone structure, as in 5-(4-Hydroxyphenyl)pyrrolidin-2-one, introduces functionalities that can significantly influence the molecule's physicochemical properties and its interactions with biological targets. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in various non-covalent interactions, making this class of compounds particularly interesting for drug discovery.
Synthesis and Chemical Properties
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the cyclization of a γ-amino acid precursor. This could be achieved through the reduction of a γ-nitroketone or γ-nitroalkene, followed by spontaneous or acid-catalyzed lactamization. An alternative pathway could involve the reaction of a suitable precursor with a source of ammonia or an amine, followed by cyclization.
Illustrative Synthetic Pathway
One potential synthetic route could start from 4-hydroxybenzaldehyde and a suitable nitroalkane. The following is a generalized, illustrative protocol for the synthesis of a substituted pyrrolidinone, which could be adapted for the target molecule.
Protocol 1: Generalized Synthesis of a 5-Aryl-pyrrolidin-2-one
Rationale: This multi-step synthesis involves a Henry reaction to form the carbon-carbon bond, followed by reduction of the nitro group and the alkene, and subsequent cyclization to form the lactam ring.
Materials:
-
4-Hydroxybenzaldehyde
-
Nitroethane
-
Ammonium acetate
-
Palladium on carbon (10%)
-
Hydrogen gas supply or a transfer hydrogenation source (e.g., ammonium formate)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Henry Reaction.
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetic acid, add nitroethane (1.2 eq) and ammonium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrostyrene derivative.
-
-
Step 2: Reduction and Cyclization.
-
Dissolve the crude nitrostyrene from Step 1 in methanol.
-
Add 10% Palladium on carbon (5-10 mol%).
-
Subject the mixture to hydrogenation (50 psi) in a Parr apparatus for 12-24 hours at room temperature.
-
After the reaction is complete (as monitored by TLC), filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The resulting γ-amino acid should spontaneously cyclize to the lactam. If cyclization is incomplete, refluxing in a high-boiling point solvent like toluene with a Dean-Stark trap can facilitate the process.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 5-(4-hydroxyphenyl)pyrrolidin-2-one.
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Physicochemical Properties
The physicochemical properties of 5-(4-Hydroxyphenyl)pyrrolidin-2-one can be predicted to influence its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A summary of these properties is presented in the table below.
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Weight | ~177.19 g/mol | Adherence to Lipinski's Rule of Five, favoring oral bioavailability. |
| logP (Octanol/Water) | 1.0 - 2.0 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (Amide N-H, Phenolic O-H) | Potential for strong interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Phenolic O) | Contributes to solubility and target binding. |
| Polar Surface Area | ~66 Ų | Influences membrane permeability and blood-brain barrier penetration. |
Table 1: Predicted Physicochemical Properties of 5-(4-Hydroxyphenyl)pyrrolidin-2-one.
Spectroscopic and Analytical Characterization
Characterization of the final compound is crucial for confirming its identity and purity. Below are the expected spectroscopic features for 5-(4-Hydroxyphenyl)pyrrolidin-2-one.
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¹H NMR: Expected signals would include aromatic protons on the hydroxyphenyl ring (likely two doublets in the 6.8-7.2 ppm range), a multiplet for the proton at the 5-position of the pyrrolidinone ring, and multiplets for the methylene protons of the ring. The N-H proton of the lactam would likely appear as a broad singlet.
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¹³C NMR: Aromatic carbons would appear in the 115-160 ppm range, with the carbonyl carbon of the lactam resonating around 175-180 ppm. The aliphatic carbons of the pyrrolidinone ring would be expected in the 20-60 ppm range.
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Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the phenol (~3200-3400 cm⁻¹), an N-H stretch for the amide (~3200 cm⁻¹), and a strong C=O stretch for the lactam carbonyl (~1680 cm⁻¹).[3][4]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 177.08. Common fragmentation patterns could involve the loss of the hydroxyphenyl group or cleavage of the pyrrolidinone ring.[5][6]
Protocol 2: Analytical Characterization by LC-MS
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight and assessing the purity of the synthesized compound.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to 10 µg/mL with the mobile phase.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis:
-
Confirm the retention time of the main peak in the UV chromatogram.
-
Verify the mass of the main peak corresponds to the expected molecular weight of the compound ([M+H]⁺ at m/z 178.08 and [M-H]⁻ at m/z 176.07).
-
Assess purity based on the peak area percentage in the UV chromatogram.
-
Potential Biological Activity and Therapeutic Targets
The biological activity of 5-(4-Hydroxyphenyl)pyrrolidin-2-one has not been specifically reported. However, the activities of structurally related compounds suggest several potential therapeutic areas for investigation.
Central Nervous System (CNS) Activity
Many pyrrolidinone derivatives exhibit CNS activity. For instance, some analogs of pyrovalerone, which contain a pyrrolidine ring, are potent inhibitors of dopamine and norepinephrine reuptake.[8] Furthermore, N-substituted 3-(4-hydroxyphenyl)pyrrolidines have been synthesized and evaluated as selective antagonists at the NMDA receptor subtype NR1A/2B, suggesting a potential role in neuroprotection.[9][10]
Potential Mechanism of Action: NMDA Receptor Modulation
Given the structural similarity to known NMDA receptor antagonists, a plausible hypothesis is that 5-(4-Hydroxyphenyl)pyrrolidin-2-one could modulate glutamatergic neurotransmission. The hydroxyphenyl moiety is a common feature in many NMDA receptor ligands.
A potential mechanism of action for a (hydroxyphenyl)pyrrolidinone derivative as an NMDA receptor antagonist, leading to neuroprotection.
Protocol 3: In Vitro Neuroprotection Assay
Rationale: To investigate the potential neuroprotective effects of the compound against glutamate-induced excitotoxicity in a neuronal cell line.
Cell Line: SH-SY5Y neuroblastoma cells (differentiated).
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates.
-
5-(4-Hydroxyphenyl)pyrrolidin-2-one stock solution in DMSO.
-
Glutamate solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells under standard conditions and differentiate them using retinoic acid to induce a more neuron-like phenotype. Seed the differentiated cells into 96-well plates.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of 5-(4-Hydroxyphenyl)pyrrolidin-2-one (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., MK-801, a known NMDA receptor antagonist).
-
-
Glutamate Challenge:
-
After the pre-treatment period, add glutamate to a final concentration known to induce excitotoxicity (e.g., 5-10 mM) to all wells except the negative control group.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT (0.5 mg/mL).
-
Incubate for 4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the concentration-response curve and determine the EC₅₀ value for the neuroprotective effect.
-
Conclusion
While 5-(4-Hydroxyphenyl)pyrrolidin-2-one (CAS 207989-87-5) remains a largely uncharacterized molecule in the public domain, its structural features place it within a class of compounds of significant interest to medicinal chemistry. By drawing parallels with related (hydroxyphenyl)pyrrolidinone and hydroxyphenyl-pyrrolidine derivatives, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The methodologies and insights presented here are intended to serve as a valuable resource for researchers and drug development professionals embarking on the investigation of this and similar novel chemical entities. Further research is warranted to elucidate the specific properties and therapeutic potential of this compound.
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Jonsson, S., Anderson, C., & Antonsson, M. (2003). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 792(2), 259-268. [Link]
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Bodke, Y. D., et al. (2022). An efficient one pot synthesis of (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives as a potent biological agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1185-1192. [Link]
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